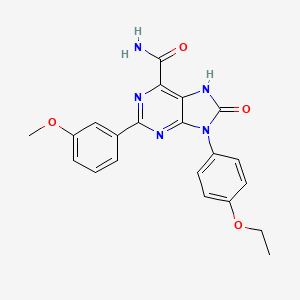
9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that belongs to the class of purine analogs. This compound has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
Studies have explored the synthesis and characterization of purine derivatives, including methods for creating novel compounds with potential biological activities. For example, the work by Kawashima and Kumashiro (1969) discussed the synthesis of purine N-oxides, providing foundational knowledge for further chemical modifications of purine structures (Kawashima & Kumashiro, 1969). Similarly, Al‐Azmi et al. (2001) reported on the facile synthesis of 6-cyano-9-substituted-9H-purines and their derivatives, demonstrating the versatility of purine compounds in chemical synthesis (Al‐Azmi et al., 2001).
Biological Activities
Research into the biological activities of purine derivatives has shown promising results. Duckworth et al. (1991) prepared 9-[2-(phosphonomethoxy)alkoxy]purines with antiviral properties, highlighting the potential of purine derivatives in antiviral therapy (Duckworth et al., 1991). Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties, suggesting the therapeutic potential of purine-based compounds in inflammation and pain management (Abu‐Hashem et al., 2020).
Antimycobacterial Properties
Purine derivatives have also been explored for their antimycobacterial properties. Bakkestuen et al. (2005) investigated 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, identifying compounds with high antimycobacterial activity, which could serve as potential antituberculosis drugs (Bakkestuen et al., 2005).
Hydrolytic Behavior and Hydrogen Bonding
Studies have also delved into the hydrolytic behavior of methoxypurines and the role of hydrogen bonding in nucleic acid interactions. Wong and Fuchs (1974) explored the hydrolytic behavior of 6-methoxypurines, revealing complex reaction outcomes and suggesting implications for nucleic acid chemistry (Wong & Fuchs, 1974). Additionally, Gaugain et al. (1981) studied hydrogen bonding in deoxyribonucleic acid base recognition, contributing to our understanding of molecular interactions important in genetic material (Gaugain et al., 1981).
properties
IUPAC Name |
9-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-30-14-9-7-13(8-10-14)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-5-4-6-15(11-12)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNINGLOPQZHVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

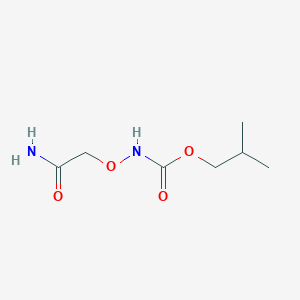
![4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2997931.png)
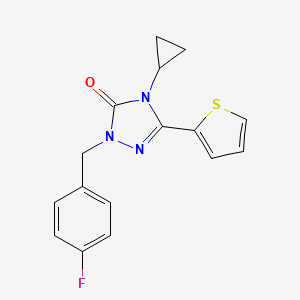
![Methyl 2-{thieno[2,3-d]pyrimidin-4-yloxy}acetate](/img/structure/B2997936.png)
![N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide](/img/structure/B2997937.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)
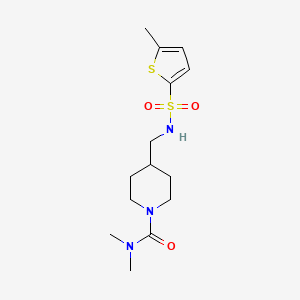
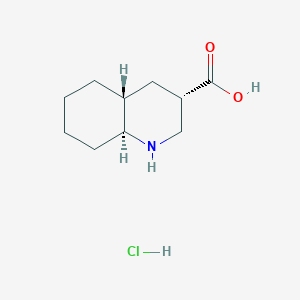
![2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2997945.png)
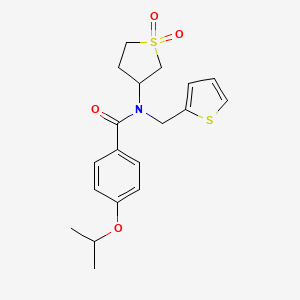
![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2997948.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2997949.png)
